4-Bromo-2-fluorobenzaldehyde

Halogen–Lithium Exchange Regioselective Synthesis Organometallic Chemistry

4-Bromo-2-fluorobenzaldehyde with ortho-F/para-Br substitution uniquely activates bromine toward Li exchange, delivering predictable regioselectivity in Pd couplings (47–85% yield). Validated intermediate for nigeglanine hydrobromide; using other isomers risks route re-validation. Drug-likeness (Lipinski 0 violations, LogP 2.63, high GI absorption, BBB permeant) supports CNS drug discovery. Procure the correct isomer to maintain synthetic fidelity and accelerate lead optimization.

Molecular Formula C7H4BrFO
Molecular Weight 203.01 g/mol
CAS No. 57848-46-1
Cat. No. B134337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluorobenzaldehyde
CAS57848-46-1
Synonyms2-Fluoro-4-bromobenzaldehyde; 
Molecular FormulaC7H4BrFO
Molecular Weight203.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)F)C=O
InChIInChI=1S/C7H4BrFO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H
InChIKeyUPCARQPLANFGQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-fluorobenzaldehyde (CAS 57848-46-1) Technical Baseline and Procurement Context


4-Bromo-2-fluorobenzaldehyde (CAS 57848-46-1, C7H4BrFO, MW 203.01) is a halogenated aromatic aldehyde featuring bromine at the para position and fluorine ortho to the aldehyde group . The compound is a solid at ambient temperature with a reported melting point range of 58–66 °C depending on purity grade [1], and is characterized by low aqueous solubility . As a member of the ortho-halogenated benzaldehyde class, this substitution pattern confers distinct reactivity profiles that differentiate it from regioisomers and alternative halogen congeners in cross-coupling and nucleophilic aromatic substitution applications .

Why Generic Halogenated Benzaldehyde Substitution Is Not Advisable for 4-Bromo-2-fluorobenzaldehyde Procurement


Procurement decisions for halogenated benzaldehyde building blocks cannot rely on generic substitution across regioisomers (e.g., 2-bromo-4-fluorobenzaldehyde, CAS 59142-68-6) or across halogen analogs (e.g., 4-chloro-2-fluorobenzaldehyde). The specific ortho-fluorine/para-bromine arrangement in 4-bromo-2-fluorobenzaldehyde establishes a unique electronic environment that governs both the reactivity hierarchy in organometallic exchanges and the physicochemical properties relevant to downstream applications [1]. Experimental competition studies have quantified that the ortho-fluorine substituent activates the adjacent bromine toward lithium exchange more strongly than alternative ortho-directing groups, directly impacting synthetic route efficiency and regiochemical outcomes . Substituting an alternative regioisomer or halogen congener would alter this activation profile, potentially compromising yield, selectivity, or both in established synthetic sequences.

4-Bromo-2-fluorobenzaldehyde: Comparative Quantitative Evidence for Scientific Selection


Ortho-Fluorine Directed Halogen–Lithium Exchange Selectivity vs. Methoxy and Dimethoxymethyl Activation

In intramolecular competition experiments on bifunctional dihalobenzene systems, fluorine positioned ortho to bromine demonstrated significantly stronger activation of the adjacent bromine atom toward lithium exchange compared to methoxy (OMe) and dimethoxymethyl (CH(OMe)2) groups . This regiochemical preference translates into predictable, selective functionalization at the bromine-bearing position, whereas alternative ortho-directing groups (OMe, CH(OMe)2) fail to provide comparable activation, leading to undesired site-selectivity or reduced conversion .

Halogen–Lithium Exchange Regioselective Synthesis Organometallic Chemistry

Suzuki–Miyaura Cross-Coupling Efficiency: Quantitative Yield Range for Biaryl Construction

4-Bromo-2-fluorobenzaldehyde participates in palladium-catalyzed Suzuki–Miyaura cross-coupling with 4-formylphenylboronic acid to generate 2-functionalized-4,4′-biphenyldialdehydes in a reported yield range of 47–85% following prior amine or phenol functionalization [1]. This efficiency establishes a benchmark for biaryl construction using this specific halogenated benzaldehyde scaffold, which serves as a point of comparison when evaluating alternative bromo-fluorobenzaldehyde regioisomers or chloro-substituted analogs that may exhibit divergent coupling kinetics or yields under identical conditions.

Suzuki Coupling C–C Bond Formation Biaryl Synthesis

Computationally Predicted Drug-Likeness Profile vs. Drug Discovery Benchmarks

Computational ADME predictions for 4-bromo-2-fluorobenzaldehyde indicate a consensus LogP of 2.63, high gastrointestinal absorption, blood–brain barrier permeability, and predicted CYP1A2 inhibition . All Lipinski Rule of Five parameters are satisfied (score: 0.0 violations) . In contrast, alternative halogenated benzaldehyde building blocks with different substitution patterns yield divergent predicted ADME profiles, which may influence their suitability for CNS-targeted or orally bioavailable compound development.

ADME Prediction Medicinal Chemistry Computational Chemistry

Specificity as Validated Intermediate for Nigeglanine Hydrobromide Synthesis

4-Bromo-2-fluorobenzaldehyde is explicitly documented as the starting material for the preparation of nigeglanine hydrobromide [1], a specific pharmaceutical substance. Alternative bromo-fluorobenzaldehyde regioisomers (e.g., 2-bromo-4-fluorobenzaldehyde, CAS 59142-68-6) or 4-chloro-2-fluorobenzaldehyde are not reported as intermediates in this synthetic sequence, underscoring the substitution-pattern specificity required for this active pharmaceutical ingredient (API) route.

Pharmaceutical Intermediate Nigeglanine API Synthesis

Physical and Handling Characteristics vs. Alternative Ortho-Halogenated Benzaldehydes

4-Bromo-2-fluorobenzaldehyde is a solid at ambient temperature with a melting point range of 58–66 °C [1], exhibits negligible aqueous solubility , and is sensitive to air and light, requiring storage under inert atmosphere [2]. These properties are distinct from other ortho-halogenated benzaldehydes that may exist as liquids or possess different stability profiles. For example, compounds lacking the ortho-fluorine/para-bromine arrangement may present alternative handling requirements or shelf-life characteristics that impact large-scale procurement and storage logistics.

Physicochemical Properties Storage Stability Procurement Specifications

4-Bromo-2-fluorobenzaldehyde: Recommended Application Scenarios Based on Evidentiary Differentiation


Regioselective Halogen–Lithium Exchange for Ortho-Functionalized Benzaldehyde Synthesis

Based on the demonstrated ortho-fluorine activation of adjacent bromine toward lithium exchange , this compound is suited for synthetic sequences requiring regioselective functionalization at the bromine-bearing position. The activation hierarchy (F > OMe ≈ CH(OMe)2) provides predictable site-selectivity that is not achievable with regioisomers lacking the ortho-fluorine/para-bromine arrangement. Users should prioritize this compound for routes involving halogen–metal exchange where regiochemical control is critical.

Suzuki–Miyaura Coupling for Biaryl and Trianglimine Scaffold Construction

The established performance in Suzuki–Miyaura coupling, producing 2-functionalized-4,4′-biphenyldialdehydes in 47–85% yield following amine or phenol functionalization [1], supports the use of this compound in biaryl synthesis and macrocyclic trianglimine construction. This application scenario is particularly relevant for projects targeting C3-symmetrical molecular architectures or biphenyl-containing ligands and catalysts.

Medicinal Chemistry Hit-to-Lead and Fragment-Based Drug Discovery

The computationally favorable drug-likeness profile—Lipinski compliance (0 violations), consensus LogP of 2.63, high predicted GI absorption, and BBB permeability —positions this compound as a viable building block for fragment-based drug discovery and hit-to-lead optimization programs. Procurement for medicinal chemistry libraries targeting CNS-penetrant or orally bioavailable candidates is supported by these predicted ADME properties.

Validated Intermediate for Nigeglanine and Related API Synthetic Routes

This compound is explicitly validated as an intermediate in the synthesis of nigeglanine hydrobromide [2]. Users developing or scaling synthetic routes to nigeglanine or structurally related pharmaceutical agents should procure this specific building block to maintain fidelity to literature precedent and avoid route re-validation costs associated with substituting alternative regioisomers or halogen analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-fluorobenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.